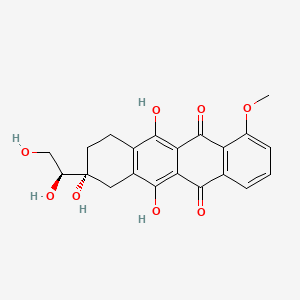

7-Deoxyadriamycinol aglycone

Description

Historical Overview of Anthracycline Aglycone Discovery

The history of anthracyclines dates back to the 1950s and 1960s, with the discovery of the first compounds, such as daunorubicin (B1662515) and doxorubicin (B1662922), isolated from the bacterial species Streptomyces peucetius. researchgate.netwikipedia.org These compounds were identified as potent antineoplastic agents. Structurally, anthracyclines consist of a tetracyclic aglycone—a non-sugar component—linked to a sugar moiety via a glycosidic bond. wikipedia.orghilarispublisher.comresearchgate.net The aglycone part of the molecule is characterized by a linear tetracyclic polyhydroxy anthraquinone (B42736) backbone, which is crucial for its biological activity. hilarispublisher.comnih.gov

The term "anthracycline" was first used by scientist H. Brockmann in the 1950s. researchgate.net Early research by Brockmann led to the discovery of rhodomycins A and B in 1951. nih.gov The intense search for new and improved anthracyclines with better efficacy and lower toxicity led to the isolation and characterization of numerous other compounds, and consequently, their corresponding aglycones, such as auramycinone (B1197653) and sulfurmycinone. jst.go.jpnih.gov This historical exploration laid the groundwork for understanding the structure-activity relationships within this drug class and set the stage for investigating their metabolic fate in the body, which led to the identification of metabolites like 7-Deoxyadriamycinol aglycone.

Position of 7-Deoxyadriamycinol Aglycone as a Key Anthracycline Metabolite

7-Deoxyadriamycinol aglycone is recognized primarily as a metabolite of the anthracycline drug doxorubicin (also known as Adriamycin). medkoo.com Its formation is a result of the metabolic breakdown of the parent drug in the body. This process involves a deglycosidation step, where the daunosamine (B1196630) sugar is cleaved from the aglycone backbone. pharmgkb.org This can occur through a reductive cleavage of the glycosidic bond.

One study noted that the formation of 7-deoxyaglycones might primarily occur in injured tissue, suggesting it may not be part of the normal metabolic pathway in healthy tissue. nih.gov Conversely, other clinical research has detected adriamycinol 7-deoxyaglycone (a synonym for 7-Deoxyadriamycinol aglycone) in the serum of patients undergoing doxorubicin treatment, where it could account for a significant portion (10-20%) of the total drug concentration, exhibiting marked variation between individuals. medkoo.com Crucially, this metabolite is readily found in heart mitochondria but is notably absent in liver mitochondria, a finding that points to its potential role in the organ-specific toxicity of anthracyclines. nih.govnih.gov

Current Academic Research Landscape and Significance of the Compound

The contemporary academic interest in 7-Deoxyadriamycinol aglycone is overwhelmingly focused on its role in the dose-dependent cardiotoxicity that limits the clinical use of doxorubicin and other anthracyclines. researchgate.netontosight.aielsevier.es The prevailing hypothesis is that the accumulation of this lipid-soluble aglycone within the inner membrane of cardiac mitochondria disrupts critical cellular processes. nih.gov

Current research delves into the molecular mechanisms of this toxicity. It is believed that the aglycone metabolite diverts electrons from the mitochondrial respiratory chain, leading to the formation of reactive oxygen species (ROS) and heightened oxidative stress. nih.govelsevier.es The heart muscle is particularly vulnerable to this type of damage due to its high energy demand and lower levels of protective antioxidant enzymes compared to other tissues like the liver. wikipedia.orgelsevier.es

The significance of 7-Deoxyadriamycinol aglycone in the research landscape is multifaceted:

Explaining Cardiotoxicity: It offers a potential molecular explanation for the selective cardiotoxicity of anthracyclines. nih.gov

Investigating Metabolism: Studies are focused on identifying the specific enzymes and genetic factors that influence the metabolic conversion of doxorubicin to this toxic metabolite. pharmgkb.orgnih.gov Understanding these pathways could help predict which patients are at a higher risk for cardiotoxicity. researchgate.netmdpi.com

Developing Safer Drugs: By understanding the structural aspects of the aglycone that contribute to toxicity, researchers aim to design new anthracycline analogues or drug delivery systems that minimize the formation of this harmful metabolite, thereby preserving anti-cancer efficacy while reducing cardiac side effects. ontosight.aiacs.org

Data Tables

Chemical and Physical Properties of 7-Deoxyadriamycinol Aglycone

Summary of Key Research Findings

Structure

3D Structure

Properties

IUPAC Name |

(9R)-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3/t13-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJIPNOEJDYNRR-YEJXKQKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(CO)O)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)([C@H](CO)O)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191260 | |

| Record name | 7-Deoxyadriamycinol aglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37818-13-6 | |

| Record name | 7-Deoxyadriamycinol aglycone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037818136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Deoxyadriamycinol aglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEOXYDOXORUBICINOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68V3NJ6MPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotransformation Pathways of 7 Deoxyadriamycinol Aglycone

Microbial Bioconversion Routes to 7-Deoxyadriamycinol Aglycone

Certain microorganisms are capable of metabolizing anthracyclines, leading to the formation of 7-Deoxyadriamycinol aglycone through distinct enzymatic steps.

Role of Streptomyces steffisburgensis in 13-Keto Reduction of 7-Deoxyadriamycinone

Research has identified Streptomyces steffisburgensis as a key organism in the biotransformation of doxorubicin-related compounds. nih.govresearchgate.netnih.govjst.go.jpplos.orgresearchgate.net Cell-free extracts of this bacterium have been shown to catalyze the conversion of adriamycin (doxorubicin) and daunomycinol to their respective 7-deoxyaglycones. nih.govresearchgate.net Specifically, these extracts facilitate the TPNH-linked 13-keto reduction of 7-deoxyadriamycinone to produce 7-Deoxyadriamycinol aglycone. nih.govresearchgate.netjst.go.jp This reaction is a critical step in the microbial pathway, modifying the C-13 position of the aglycone.

Reductive Glycosidic Cleavage in Microorganisms

The initial step in the microbial conversion of doxorubicin (B1662922) to its 7-deoxyaglycone metabolites involves the cleavage of the glycosidic bond. In Streptomyces steffisburgensis, this is accomplished through a DPNH-linked reductive glycosidic cleavage, which removes the daunosamine (B1196630) sugar from adriamycin to yield 7-deoxyadriamycinone. nih.govresearchgate.netnih.gov This process is not exclusive to Streptomyces. Other gut microbiome constituents, such as Raoultella planticola, Klebsiella pneumoniae, and Escherichia coli, have also been shown to degrade doxorubicin anaerobically via reductive deglycosidation, producing metabolites like 7-deoxydoxorubicinol and 7-deoxydoxorubicinolone. drugbank.comresearchgate.net This microbial action, particularly under the anaerobic conditions of the colon, can significantly impact the bioavailability and toxicity of the parent drug. drugbank.com

| Transformation Pathway | Microorganism(s) | Key Enzyme/Cofactor | Product |

| Reductive Glycosidic Cleavage | Streptomyces steffisburgensis | DPNH-linked | 7-Deoxyadriamycinone |

| 13-Keto Reduction | Streptomyces steffisburgensis | TPNH-linked | 7-Deoxyadriamycinol aglycone |

| Reductive Deglycosylation | Raoultella planticola, Klebsiella pneumoniae, Escherichia coli | Molybdopterin-dependent enzyme(s) | 7-Deoxydoxorubicinol, 7-Deoxydoxorubicinolone |

Mammalian Metabolic Formation of 7-Deoxyadriamycinol Aglycone

In mammals, the formation of 7-Deoxyadriamycinol aglycone is a recognized, albeit minor, metabolic pathway for doxorubicin and related anthracyclines. vumc.nlnih.gov This biotransformation is influenced by the cellular environment and the presence of specific enzyme systems.

Formation via Reductive Deglycosidation of Doxorubicin and Related Anthracyclines

The reductive deglycosidation of anthracyclines is a key metabolic route in mammalian systems, leading to the formation of 7-deoxyaglycone metabolites. vumc.nlnih.govnih.gov This process involves a two-electron reduction and is dependent on NADPH. vumc.nlnih.gov The formation of 7-deoxyaglycones is catalyzed by microsomal oxidoreductases. nih.gov Enzymes such as NADPH-cytochrome P450 reductase have been implicated in the metabolism of doxorubicin to its 7-deoxyaglycone form. nih.gov This pathway is distinct from the major metabolic route of doxorubicin, which involves a two-electron reduction to the secondary alcohol, doxorubicinol (B1670906). vumc.nl

Occurrences in Hepatic Systems Under Anaerobic Conditions

The formation of 7-Deoxyadriamycinol aglycone is particularly noted in hepatic systems, especially under anaerobic or hypoxic conditions. vumc.nlnih.govnih.gov Studies using rat liver microsomes have demonstrated that the reductive glycosidic cleavage of doxorubicin and its analogs occurs in the absence of oxygen and requires an NADPH generating system. nih.govnih.gov Under these anaerobic conditions, doxorubicin is converted to 7-deoxydoxorubicinone (B29498) and subsequently to 7-deoxydoxorubicinol. nih.gov The rate of this aglycosylation in isolated rat liver nuclei is substantially slower than in microsomes, with microsomes metabolizing a much larger percentage of the drug. nih.gov

| Metabolic Process | Tissue/Cellular Fraction | Conditions | Key Enzymes/Cofactors | Metabolites |

| Reductive Deglycosidation | Liver Microsomes | Anaerobic, NADPH-dependent | Microsomal Oxidoreductases, NADPH-Cytochrome P450 Reductase | 7-Deoxydoxorubicinone, 7-Deoxydoxorubicinol |

| Aglycosylation | Liver Nuclei | Anaerobic | - | Doxorubicin aglycones |

Detection and Relative Abundance in Cardiac Mitochondria Versus Liver Mitochondria

There is a significant difference in the distribution of doxorubicin metabolites between cardiac and hepatic mitochondria. Research has shown that the main metabolite of the doxorubicin semiquinone, 7-deoxyadriamycinol aglycone, is readily detected in heart mitochondria. mdpi.complos.orgpharmgkb.org In contrast, it is almost entirely absent in liver mitochondria. mdpi.complos.org This differential accumulation may be linked to the differing metabolic activities and antioxidant capacities of these two tissues. The heart has a lower concentration of antioxidant enzymes compared to the liver, potentially making it more susceptible to the effects of redox-active metabolites. pharmgkb.org The accumulation of doxorubicin and its aglycone metabolites within the inner mitochondrial membrane of cardiac cells can interfere with the electron transport chain and lead to the release of cytochrome c.

Enzymatic Catalysis in 7-Deoxyaglycone Generation

The biotransformation of anthracyclines, such as doxorubicin, into their 7-deoxyaglycone metabolites is a critical pathway influencing their activity and organ-specific toxicity. This process is not a simple hydrolysis but a complex reductive cleavage of the glycosidic bond, catalyzed by a variety of enzymes in different cellular compartments. The generation of 7-deoxyadriamycinol aglycone, a key metabolite, involves specific enzymatic reactions that are crucial for understanding the broader metabolic fate of its parent compounds.

Involvement of Microsomal Oxidoreductases

The formation of 7-deoxyaglycones can be initiated by oxidoreductases located in the microsomes and mitochondria. nih.gov This reductive deglycosidation pathway requires a two-electron reduction and is critically dependent on an anaerobic environment and the presence of NADPH. nih.gov The process leads to the formation of an unstable intermediate that subsequently cleaves the daunosamine sugar moiety.

Table 1: Microsomal Enzymes in 7-Deoxyaglycone Formation

| Enzyme | Abbreviation | Role in Metabolism | Cofactor |

|---|---|---|---|

| NADPH-cytochrome P450 Reductase | POR | Metabolizes doxorubicin to 7-deoxyaglycone. pharmgkb.org | NADPH |

| NAD(P)H Quinone Oxidoreductase 1 | NQO1 | Implicated in the reductive deglycosidation of anthracyclines. nih.govpharmgkb.org | NAD(P)H |

Role of TPNH-linked 13-keto Reduction in Microbial Conversion

Microorganisms provide a model system for studying the metabolism of anthracyclines, often mirroring mammalian biotransformation pathways. researchgate.net The conversion of 7-deoxyadriamycinone to 7-deoxyadriamycinol aglycone is specifically catalyzed by a TPNH-linked 13-keto reduction in certain microbial species. researchgate.netdoi.orgjst.go.jp

Research utilizing cell-free extracts of Streptomyces steffisburgensis has shown this precise enzymatic step. researchgate.netresearchgate.net The activity of the crude enzyme preparations from Streptomyces nogalater was observed to be dependent on TPNH (the historical designation for NADPH). jst.go.jp The catalytic activity was lost upon dialysis but could be specifically restored by the addition of TPNH, but not by DPNH (the historical designation for NADH), confirming the cofactor dependency. jst.go.jp Further characterization revealed that the reaction rate for this conversion increased linearly with the concentration of crude enzyme protein and functioned optimally at a pH between 6.5 and 7.0. jst.go.jp This microbial conversion highlights a specific enzymatic pathway for the formation of the final alcohol metabolite from its ketone precursor.

Table 2: Microbial TPNH-linked 13-keto Reduction

| Organism | Enzyme System | Substrate | Product | Cofactor | Optimal pH |

|---|---|---|---|---|---|

| Streptomyces steffisburgensis | Cell-free extracts | 7-deoxyadriamycinone | 7-deoxyadriamycinol aglycone | TPNH | Not specified |

Exogenous NADH Dehydrogenase Involvement in Mitochondrial Contexts

The generation of anthracycline aglycones is particularly significant in cardiac tissue, and the key enzyme implicated in this organ-specific reaction is the exogenous NADH dehydrogenase of heart mitochondria. nih.govnih.gov This enzyme, which is associated with Complex I of the respiratory chain, is notably absent in liver mitochondria. nih.govoup.com Its presence in the heart provides a direct pathway for the transfer of reducing equivalents from cytosolic NADH to anthracyclines. nih.gov

This one-electron reduction of the anthracycline molecule, catalyzed by the exogenous NADH dehydrogenase, produces a semiquinone radical. nih.gov This radical can then undergo further complex reactions, leading to the formation of the aglycone. nih.gov Consequently, the main metabolite, 7-deoxyadriamycinol aglycone, is readily detected in heart mitochondria but is almost entirely absent in liver mitochondria under similar conditions. oup.comoup.com This specific enzymatic activity in cardiac mitochondria is considered a crucial initiating step in a cascade of reactions that can lead to oxidative stress, providing a biochemical rationale for the selective cardiotoxicity of anthracyclines. nih.govnih.gov

Table 3: Comparison of Mitochondrial Activity in Aglycone Formation

| Feature | Heart Mitochondria | Liver Mitochondria |

|---|---|---|

| Key Enzyme | Exogenous NADH Dehydrogenase nih.govnih.gov | Lacks exogenous NADH dehydrogenase nih.govoup.com |

| Cofactor | NADH nih.gov | Not applicable |

| Primary Reaction | One-electron reduction to semiquinone nih.gov | Ineffective in generating semiquinones from NADH nih.gov |

| Metabolite Detected | 7-deoxyadriamycinol aglycone oup.comoup.com | Almost complete absence of 7-deoxyadriamycinol aglycone oup.comoup.com |

Molecular and Cellular Activities of 7 Deoxyadriamycinol Aglycone

Interactions with Cellular Organelles and Biomolecules

The 7-deoxyadriamycinol aglycone, a metabolite of the anthracycline doxorubicin (B1662922), exhibits significant interactions with subcellular structures, particularly mitochondria. These interactions are pivotal in mediating its cellular effects.

Accumulation and Electron Diversion in Inner Mitochondrial Membranes

Research indicates that aglycone metabolites of adriamycin can induce a calcium-dependent increase in the permeability of the inner mitochondrial membrane. nih.gov This event is associated with a cascade of mitochondrial dysfunctions, including the release of mitochondrial calcium, swelling of the organelle, and the collapse of the membrane potential. nih.gov The interaction also involves the modification of mitochondrial sulfhydryl groups. nih.govnih.gov

A key aspect of this interaction is the induction of a Ca2+-independent oxidation of mitochondrial NAD(P)H. This process appears to be a result of electron transport from NADH to oxygen, which is mediated by the aglycones themselves. nih.gov This diversion of electrons from the normal respiratory chain is a critical event in the compound's mechanism of action at the mitochondrial level.

Generation of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxides)

A direct consequence of the electron diversion mediated by 7-deoxyadriamycinol aglycone is the production of reactive oxygen species (ROS). The electron transport from NADH to oxygen facilitated by the aglycone results in the formation of superoxide (B77818) radicals (O₂⁻). nih.gov The continuous generation of superoxide can overwhelm the cell's antioxidant defenses, leading to oxidative stress. nih.gov This oxidative stress is a central factor in the cellular damage induced by the compound. Superoxide dismutase (SOD) acts to scavenge the O₂⁻, but this reaction produces hydrogen peroxide (H₂O₂), which can then be converted into the highly reactive hydroxyl radical (HO•), further contributing to cellular damage. nih.gov

Modulatory Effects on Cellular Metabolic Pathways

The influence of 7-deoxyadriamycinol aglycone extends to crucial metabolic pathways within cells, particularly in erythrocytes, which are highly susceptible to oxidative damage.

Stimulation of the Pentose (B10789219) Phosphate (B84403) Pathway in Erythrocytes

The pentose phosphate pathway (PPP) is the primary source of NADPH in red blood cells. nih.govclinpgx.org NADPH is essential for maintaining a reduced environment and protecting the cell against oxidative stress. nih.govclinpgx.org The increased generation of ROS by compounds like adriamycin aglycones creates a high demand for NADPH. This demand, in turn, stimulates the activity of the PPP. The pathway's primary function in this context is to regenerate NADPH, which is utilized by glutathione (B108866) reductase to maintain a high level of reduced glutathione (GSH), a key cellular antioxidant. nih.gov

Impact on Antioxidant Enzyme Activities in Red Blood Cells

The cellular response to the oxidative challenge posed by 7-deoxyadriamycinol aglycone involves the modulation of antioxidant enzyme activities. However, prolonged exposure and high levels of oxidative stress can impair the function of these protective enzymes. scielo.br Studies suggest that an increase in plasma levels of doxorubicin's aglycone metabolites may lead to an impairment in the activity of red blood cell antioxidant enzymes. scielo.br Key enzymes in the antioxidant defense system of erythrocytes include superoxide dismutase (SOD), catalase, and glutathione peroxidase. nih.govnih.gov A reduction in the efficacy of these enzymes can exacerbate the oxidative damage to cellular components. nih.gov

| Enzyme | Function in Erythrocytes | Potential Impact of Aglycone-Induced Oxidative Stress |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂). nih.gov | Activity may be overwhelmed or inhibited by excessive ROS. |

| Catalase | Decomposes hydrogen peroxide (H₂O₂) to water and oxygen. nih.gov | May be unable to cope with high levels of H₂O₂ generated from SOD activity. |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides using reduced glutathione (GSH). nih.gov | Activity is dependent on the supply of NADPH from the PPP, which may become limiting. |

Influence on Energy Metabolism and Mitochondrial Respiration

The profound effects of 7-deoxyadriamycinol aglycone on mitochondrial structure and function directly translate into significant disruptions in cellular energy metabolism. The compound's ability to induce a permeability transition in the inner mitochondrial membrane leads to an uncoupling of oxidative phosphorylation. nih.gov This uncoupling means that the electron transport chain continues to operate, but the energy released is not efficiently captured for ATP synthesis.

The collapse of the mitochondrial membrane potential, a critical component of the energy-transducing machinery, further cripples the cell's ability to produce ATP. nih.gov This disruption of mitochondrial respiration and energy production can have severe consequences for cellular viability and function, particularly in tissues with high energy demands.

| Mitochondrial Parameter | Effect Induced by Adriamycin Aglycones | Consequence for Energy Metabolism |

|---|---|---|

| Inner Membrane Permeability | Increased. nih.gov | Uncoupling of oxidative phosphorylation. |

| Mitochondrial Membrane Potential | Collapsed. nih.gov | Impaired ATP synthesis. |

| Mitochondrial Calcium | Released. nih.gov | Disruption of cellular calcium homeostasis and mitochondrial function. |

| Pyridine Nucleotides [NAD(P)H] | Oxidized. nih.gov | Depletion of reducing equivalents, impacting numerous metabolic pathways. |

| Mitochondrial Conformation | Transition from condensed to orthodox state. nih.gov | Structural changes indicative of mitochondrial dysfunction. |

Structure Activity Relationships Pertaining to 7 Deoxyadriamycinol Aglycone

Comparative Biological Activity of Aglycones Versus Glycosylated Anthracyclines

The biological activity of anthracyclines is profoundly influenced by the presence of the daunosamine (B1196630) sugar moiety. When this sugar is cleaved, forming the aglycone, a significant loss of cytotoxic activity is generally observed. The glycosylated forms, such as doxorubicin (B1662922) and daunorubicin (B1662515), exert their anticancer effects primarily through intercalation into DNA and inhibition of topoisomerase II. wikipedia.org

The planar aromatic core of the aglycone intercalates between DNA base pairs, while the daunosamine sugar resides in the minor groove, interacting with adjacent base pairs and stabilizing the drug-DNA complex. taylorandfrancis.comresearchgate.net This interaction is critical for the drug's ability to poison topoisomerase II, which leads to DNA strand breaks and ultimately, cell death. wikipedia.org The positively charged amino group on the daunosamine sugar is considered essential for this anticancer activity. taylorandfrancis.com

Conversely, the aglycone metabolites, including 7-deoxyaglycones, are significantly less potent. Studies have shown that 7-deoxyaglycone metabolites possess no cytotoxic activity. nih.gov While the aglycones are more lipophilic than their parent compounds and can intercalate into mitochondrial membranes, they lack the full biological machinery to effectively disrupt DNA replication and transcription. nih.gov The loss of the sugar moiety fundamentally alters the molecule's interaction with its primary cellular targets, rendering it far less effective as a chemotherapeutic agent. nih.govnih.gov

Influence of Aglycone Structural Features on Metabolic Transformations

One of the major metabolites of adriamycin is adriamycinol, formed by a two-electron reduction at the C-13 carbonyl group. nih.govnih.gov This adriamycinol can then be further metabolized to Adriamycinol 7-deoxyaglycone. nih.gov Studies tracking adriamycin biotransformation in patients have identified three major serum metabolites: adriamycinol, adriamycin 7-deoxyaglycone, and adriamycinol 7-deoxyaglycone. nih.gov

The pharmacokinetics of these metabolites show marked inter-patient variations. For instance, Adriamycinol 7-deoxyaglycone was detected in the serum of about half the patients studied, accounting for 10-20% of the total adriamycin concentration. nih.gov Its apparent half-life ranged dramatically from 0.1 to 24 hours. nih.gov In contrast, Adriamycin 7-deoxyaglycone was found in a higher percentage of patients but constituted a smaller fraction of the total drug concentration (1-5%) and had a much shorter half-life of less than 30 minutes. nih.gov

These findings underscore how the structural features of the aglycone and its precursors influence metabolic pathways, leading to significant differences in metabolite profiles and persistence in the body.

Table 1: Pharmacokinetic Profile of Adriamycin 7-Deoxyaglycone Metabolites in Patient Serum Data derived from a study of 25 patients. nih.gov

| Metabolite | Percentage of Patients Detected | Relative Amount (% of Total ADR Conc.) | Apparent Half-Life (hr) |

|---|---|---|---|

| Adriamycin 7-deoxyaglycone | 60% (15 of 25) | 1-5% | < 0.5 |

Positional and Substituent Effects on Related Anthracycline Aglycones

Even minor structural modifications to the anthracycline aglycone can have a significant impact on its biological activity and metabolic fate. The position and nature of substituents on the tetracyclic ring system are crucial determinants of the molecule's properties. nih.gov

Research into synthetic and semi-synthetic anthracycline analogues has demonstrated that modifications at various positions can alter cytotoxicity, subcellular localization, and mechanism of action. nih.gov For example, introducing a fluorine atom at different positions of the aglycone can influence the molecule's biological activity. nih.gov Such modifications can affect the drug's ability to be recognized and processed by metabolic enzymes.

The enzymatic machinery responsible for anthracycline metabolism can also be engineered to alter substrate specificity. Chimeric enzymes created from different subfamilies of methyltransferase-like proteins have shown shifts in reactivity. For instance, specific protein regions can shift an enzyme's function from 4-O-methylation towards 10-hydroxylation on the aglycone core. oup.com

Furthermore, structural differences between closely related anthracyclines, such as doxorubicin and 4'-deoxydoxorubicin, lead to different biotransformation pathways. Despite their structural similarities, 4'-deoxydoxorubicin does not appear to be significantly metabolized to its 7-deoxyaglycones in the same way that doxorubicin is. nih.gov This highlights that subtle changes, even on the periphery of the aglycone or the attached sugar, can profoundly influence the molecule's susceptibility to specific metabolic enzymes, thereby altering the profile of metabolites like 7-Deoxyadriamycinol aglycone. nih.gov

Advanced Analytical Methodologies for 7 Deoxyadriamycinol Aglycone Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are fundamental for the separation of 7-Deoxyadriamycinol aglycone from its parent compounds and other metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used method for the determination of doxorubicin (B1662922) and its metabolites, including the aglycones, in biological samples such as plasma. nih.gov This technique offers high sensitivity and selectivity due to the natural fluorescence of these compounds.

A common approach involves isocratic elution on a reversed-phase column, such as a Lichrosorb RP-8 column. nih.gov The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) with a phosphate (B84403) buffer to control the pH. nih.gov For fluorescence detection, an excitation wavelength of around 460 nm and an emission wavelength of approximately 550 nm are utilized. nih.gov This method has been successfully validated and applied in pharmacokinetic studies. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Lichrosorb RP-8 (5 µm) | nih.gov |

| Mobile Phase | Acetonitrile-tetrahydrofuran-phosphate buffer (pH 2.2) (800:5:200, w/w/w) | nih.gov |

| Flow Rate | Not specified | |

| Detection | Fluorescence | nih.gov |

| Excitation Wavelength | 460 nm | nih.gov |

| Emission Wavelength | 550 nm | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UHPLC is often coupled with mass spectrometry (MS/MS) for the simultaneous measurement of doxorubicin and its metabolites. nih.gov A Zorbax SB-C18 UHPLC column (50 mm × 2.1 mm, 1.8 µm particle size) has been used for such analyses, with a mobile phase consisting of acetonitrile and 0.1% formic acid. nih.gov This methodology has proven effective in pharmacokinetic studies of patients undergoing treatment. nih.gov

Spectroscopic and Spectrometric Techniques for Characterization and Confirmation

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and identification of metabolites.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the simultaneous determination and structural elucidation of doxorubicin and its metabolites, including 7-deoxydoxorubicinone (B29498), in biological fluids like mouse plasma. nih.gov This technique provides high sensitivity and specificity, allowing for the detection of metabolites at very low concentrations. nih.gov The use of selected reaction monitoring (SRM) mode enhances the sensitivity and reduces matrix effects. nih.gov Fragmentation analysis in MS/MS provides crucial information about the molecular structure of the metabolites, aiding in their definitive identification. nih.gov For instance, the mass fragmentation patterns of doxorubicin and its metabolites can be analyzed through multiple stages of mass spectrometry (MS1 to MS5) to elucidate their structures. nih.gov

Sample Preparation and Extraction Protocols for Biological Samples

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analytes of interest. For the analysis of 7-Deoxyadriamycinol aglycone and related compounds in plasma, liquid-liquid extraction is a commonly employed technique. nih.govnih.gov A mixture of chloroform (B151607) and 1-propanol (B7761284) (4:1, v/v) or chloroform and methanol (B129727) (4:1, v/v) has been successfully used to extract these compounds from buffered plasma samples. nih.govnih.gov Another approach for extracting doxorubicin and its metabolites from cells involves a mixture of alcohol and 0.3 M HCl, followed by protein precipitation with trichloroacetic acid (TCA). nih.gov Solid-phase extraction (SPE) is another effective method for cleaning up plasma samples before analysis. nih.gov

| Matrix | Extraction Method | Solvents | Reference |

|---|---|---|---|

| Plasma | Liquid-Liquid Extraction | Chloroform-1-propanol (4:1, v/v) | nih.gov |

| Mouse Plasma | Liquid-Liquid Extraction | Chloroform:methanol (4:1, v/v) | nih.gov |

| Cells | Solvent Extraction & Protein Precipitation | Ethanol, 0.3 M HCl, 40% TCA | nih.gov |

| Human Plasma | Solid-Phase Extraction (SPE) | Not specified | nih.gov |

Calibration and Validation Strategies for Quantification

The validation of analytical methods is essential to ensure the reliability and accuracy of the quantitative data. Validation parameters typically include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com

For the quantification of doxorubicin and its metabolites, calibration curves are constructed by plotting the peak area ratios of the analyte to an internal standard against the corresponding concentrations. These curves are typically linear over a specified concentration range. nih.govnih.gov

Precision is assessed by determining the intra- and inter-day variability, which should be within acceptable limits (e.g., less than 15%). nih.govnih.gov Accuracy is evaluated by comparing the measured concentration to the true concentration and is expressed as a percentage of recovery. nih.govmdpi.com The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.govnih.gov

| Compound | Linearity Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Intra- and Inter-day RSD (%) | Intra- and Inter-day Relative Errors (%) | Reference |

|---|---|---|---|---|---|

| Doxorubicin | 0.5–200 | 0.5 | 0.9–13.6 | -13.0 to 14.9 | nih.gov |

| Doxorubicinol (B1670906) | 0.1–200 | 0.1 | 0.9–13.6 | -13.0 to 14.9 | nih.gov |

| Doxorubicinone | 0.01–50 | 0.01 | 0.9–13.6 | -13.0 to 14.9 | nih.gov |

| Doxorubicinolone | 0.01–50 | 0.01 | 0.9–13.6 | -13.0 to 14.9 | nih.gov |

| 7-deoxydoxorubicinone | 0.01–50 | 0.01 | 0.9–13.6 | -13.0 to 14.9 | nih.gov |

Future Research Directions and Unexplored Avenues in 7 Deoxyadriamycinol Aglycone Studies

Further Elucidation of Enzyme Systems Involved in Formation and Subsequent Metabolism

The biotransformation of doxorubicin (B1662922) is a complex process involving multiple enzymatic pathways, leading to a variety of metabolites, including 7-Deoxyadriamycinol aglycone. While some enzymes have been implicated, a comprehensive understanding of the entire enzymatic cascade is still lacking.

Future research should focus on:

Comprehensive Profiling of Reductive Enzymes: The formation of 7-deoxyaglycones is known to be a reductive process. nih.gov Key enzymes involved in the two-electron reduction of the C-13 carbonyl group of doxorubicin to doxorubicinol (B1670906), a precursor for some aglycone metabolites, include carbonyl reductases (CBR1 and CBR3) and aldo-keto reductases (AKRs), such as AKR1C3. nih.govleibniz-fli.de Studies have shown that CBR1 is a predominant doxorubicin reductase in the human liver. leibniz-fli.de However, a significant portion of the doxorubicinol-forming activity in tissues like the mouse liver remains unidentified, suggesting the involvement of other, yet to be characterized, enzymes. nih.govresearchgate.net Future studies should aim to identify and characterize these unknown reductases that contribute to the formation of doxorubicin metabolites.

Role of Glycosidases: The cleavage of the glycosidic bond to form the aglycone is a critical step. This reaction is reportedly catalyzed by NADPH-dependent hydrolase- and reductase-type glycosidases. nih.gov However, these enzymes are poorly characterized. Further investigation is needed to isolate and characterize the specific glycosidases responsible for the conversion of doxorubicin and its metabolites to their respective aglycones, including 7-Deoxyadriamycinol aglycone.

Subsequent Metabolic Pathways: The metabolic fate of 7-Deoxyadriamycinol aglycone after its formation is largely unknown. Research should explore potential subsequent metabolic modifications, such as hydroxylation, glucuronidation, or sulfation, and identify the enzyme systems responsible for these transformations. This will provide a more complete picture of the metabolic clearance of doxorubicin.

| Enzyme Family | Specific Enzymes Implicated | Role in Metabolism | Key Research Gap |

| Carbonyl Reductases | CBR1, CBR3 | Reduction of C-13 carbonyl group | Unidentified reductases contributing to doxorubicinol formation nih.govresearchgate.net |

| Aldo-Keto Reductases | AKR1C3 | Reduction of C-13 carbonyl group | Relative contribution in different tissues |

| Glycosidases | NADPH-dependent hydrolases/reductases | Cleavage of the glycosidic bond to form aglycones nih.gov | Poorly characterized; specific enzymes need identification |

| Phase II Enzymes | UGTs, SULTs, etc. | Potential subsequent metabolism of the aglycone | Unknown metabolic fate of 7-Deoxyadriamycinol aglycone |

Investigation of Undiscovered Molecular Targets and Interaction Pathways

The molecular targets of doxorubicin are well-established and include topoisomerase II and DNA, leading to DNA damage and apoptosis. nih.govmdpi.com However, the molecular interactions of its metabolites, such as 7-Deoxyadriamycinol aglycone, are less understood. Given that metabolites can have their own distinct biological activities, identifying their molecular targets is a critical area of research.

Future research directions include:

Identification of Novel Protein Interactions: While doxorubicin primarily targets nuclear components, its metabolites may interact with other cellular proteins. Techniques such as affinity purification-mass spectrometry (AP-MS) and protein microarrays could be employed to identify novel protein binding partners of 7-Deoxyadriamycinol aglycone. frontiersin.org This could reveal previously unknown mechanisms of action or off-target effects.

Impact on Cellular Signaling Pathways: The interaction of 7-Deoxyadriamycinol aglycone with cellular components could modulate various signaling pathways. Research should investigate its effects on pathways involved in cell proliferation, survival, apoptosis, and senescence. nih.gov For instance, studies on doxorubicin have implicated pathways involving p38, JNK, and p53. nih.gov It is important to determine if and how the aglycone metabolite influences these and other signaling cascades.

Mitochondrial Effects: Aglycones are generally more lipophilic than their parent compounds and may preferentially accumulate in cellular membranes, including mitochondrial membranes. nih.gov The potential for 7-Deoxyadriamycinol aglycone to disrupt mitochondrial function, including electron transport chain activity and the generation of reactive oxygen species (ROS), warrants thorough investigation. mdpi.com

Development of Advanced In Vitro Models for Metabolic Studies

Traditional in vitro models, such as subcellular fractions (microsomes, S9) and cultured cell lines (e.g., Caco-2, HepG2), have been instrumental in metabolic studies but have limitations in fully recapitulating the complexity of in vivo metabolism. nih.govunl.pt The development and application of more sophisticated models are necessary for a more accurate understanding of 7-Deoxyadriamycinol aglycone metabolism.

Future research should focus on:

Three-Dimensional (3D) Cell Culture Models: 3D models, such as spheroids and organoids, better mimic the three-dimensional architecture and cell-cell interactions of native tissues. nih.govresearchgate.net Developing liver and intestinal organoid models for studying doxorubicin metabolism could provide more physiologically relevant data on the formation and disposition of 7-Deoxyadriamycinol aglycone.

Microphysiological Systems (Organ-on-a-Chip): Organ-on-a-chip technology allows for the creation of microfluidic devices that culture living cells in a way that simulates the physiology of human organs and organ systems. nih.gov A "gut-liver-on-a-chip" model, for example, could be used to study the sequential absorption and metabolism of doxorubicin, providing insights into the formation of 7-Deoxyadriamycinol aglycone in a more integrated system. nih.govresearchgate.net

Humanized Models: The use of primary human hepatocytes and the development of "humanized" animal models can help to overcome species differences in drug metabolism. researchgate.net These models can provide more accurate predictions of human metabolic pathways and the enzymes involved in 7-Deoxyadriamycinol aglycone formation.

| In Vitro Model | Description | Advantages for Studying 7-Deoxyadriamycinol Aglycone Metabolism |

| Traditional 2D Cell Culture | Monolayers of immortalized cell lines (e.g., HepG2, Caco-2) unl.pt | High-throughput, cost-effective for initial screening |

| 3D Organoids | Self-organizing 3D structures derived from stem cells that mimic organ architecture nih.govresearchgate.net | More physiologically relevant cell-cell interactions and metabolic function |

| Organ-on-a-Chip | Microfluidic devices that simulate organ-level physiology nih.gov | Allows for the study of multi-organ interactions (e.g., gut-liver) researchgate.net |

| Humanized Models | Primary human cells or genetically modified animal models expressing human enzymes researchgate.net | Overcomes species differences for more accurate human predictions |

Exploration of Novel Synthetic Routes and Analogues

The chemical synthesis of anthracycline metabolites and their analogues is essential for conducting detailed biological studies and for developing new therapeutic agents with improved properties.

Future research in this area should include:

Development of Efficient Synthetic Strategies: The total synthesis of anthracycline aglycones is a complex challenge. bohrium.comnih.gov Research should focus on developing more efficient and stereoselective synthetic routes to 7-Deoxyadriamycinol aglycone. This would enable the production of sufficient quantities of the pure compound for biological testing and for use as an analytical standard.

Synthesis of Novel Analogues: The aglycone scaffold of 7-Deoxyadriamycinol provides a template for the synthesis of novel analogues. Modifications to the tetracyclic core or the side chain could be explored to modulate biological activity. nih.govineosopen.org For example, the synthesis of fluorinated or azido (B1232118) analogues of anthracyclines has been reported to alter their anticancer activity and toxicity profiles. ineosopen.org

Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing and evaluating a library of 7-Deoxyadriamycinol aglycone analogues would allow for the establishment of clear structure-activity relationships. acs.org This information would be invaluable for the rational design of new compounds with desired pharmacological properties, such as increased potency, reduced toxicity, or the ability to overcome drug resistance. acs.orgrsc.org

Q & A

Q. How can 7-deoxyadriamycinol aglycone be separated from structurally related anthracycline aglycones (e.g., adriamycinol aglycone) using chromatographic methods?

- Methodology : Thin-layer chromatography (TLC) with a solvent system that yields distinct Rf values. For example, 7-deoxyadriamycinol aglycone exhibits an Rf of 0.35 under specific conditions, compared to 0.16 for adriamycinol aglycone and 0 for adriamycin (AQ) . Solvent selection should prioritize polarity gradients to maximize separation resolution.

- Validation : Compare spots against reference standards and quantify using UV-vis or fluorescence detection.

Q. What analytical methods are recommended for validating the identity and purity of 7-deoxyadriamycinol aglycone in synthetic or extracted samples?

- Methodology :

- HPLC : Use a stability-indicating reverse-phase method with UV detection (e.g., 254 nm). Optimize mobile phase composition (e.g., acetonitrile/water with formic acid) to resolve aglycones from degradation products .

- NMR/LC-MS : Combine 1H/13C-NMR for structural confirmation (e.g., distinguishing tautomeric forms) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers distinguish 7-deoxyadriamycinol aglycone from its glycosylated derivatives in complex biological matrices?

- Methodology : Enzymatic hydrolysis (e.g., β-glucosidase treatment) followed by LC-MS/MS analysis. Monitor aglycone-specific fragmentation pathways, such as m/z 284.03/285.04 in negative-ion mode CID-MS, to confirm the absence of glycosidic linkages .

Advanced Research Questions

Q. What strategies address low glycosylation yields during the synthesis of 7-deoxyadriamycinol aglycone derivatives?

- Methodology :

- Glycosyl donor optimization : Use activated glycosyl donors (e.g., trichloroacetimidates) with sterically hindered aglycone intermediates to improve regioselectivity .

- Solvent systems : Employ anhydrous dichloromethane or toluene with molecular sieves to minimize hydrolysis side reactions.

- Catalysis : Introduce Lewis acids (e.g., trimethylsilyl triflate) to enhance glycosylation efficiency .

Q. How can researchers design tissue distribution studies to evaluate the tumor-selective pharmacokinetics of 7-deoxyadriamycinol aglycone metabolites?

- Methodology :

- In vivo models : Use tumor-bearing nude mice (e.g., 4-1ST xenografts) and administer 7-deoxyadriamycinol aglycone intravenously.

- Sampling : Collect plasma, blood cells, and tumor tissues at timed intervals. Quantify metabolites via LC-MS/MS with isotope-labeled internal standards .

- Data analysis : Calculate pharmacokinetic parameters (e.g., distribution volume, half-life) using non-compartmental modeling .

Q. What experimental approaches resolve contradictions in tautomeric equilibrium data for 7-deoxyadriamycinol aglycone?

- Methodology :

- X-ray crystallography : Perform single-crystal analysis to confirm tautomeric forms in the solid state, as solution-state NMR may not capture dynamic equilibria accurately .

- Computational modeling : Use density functional theory (DFT) to predict energetically favorable tautomers and compare with experimental data .

Q. How can response surface methodology (RSM) optimize the hydrolysis of 7-deoxyadriamycinol glycosides to enhance aglycone yield?

- Methodology :

- Design : Apply a central composite design (CCD) to evaluate variables (e.g., HCl concentration, temperature, reaction time).

- Validation : Use ANOVA to identify significant factors and derive quadratic models for yield prediction. For example, a 72.23% conversion rate was achieved under optimized hydrolysis conditions in analogous studies .

Methodological Considerations for Data Reproducibility

- Chromatographic reproducibility : Document solvent batch variations and column aging effects in supplementary materials .

- Synthetic protocols : Provide step-by-step procedures for intermediate purification (e.g., silica gel chromatography gradients) and characterization data (e.g., melting points, spectral peaks) .

- Statistical rigor : Report confidence intervals for pharmacokinetic parameters and use paired t-tests (α = 0.05) to validate analytical method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.